molecular formula C11H15N3O3 B8289238 2-Acetylamino-2-hydroxyamino-N-benzylacetamide

2-Acetylamino-2-hydroxyamino-N-benzylacetamide

Cat. No.: B8289238
M. Wt: 237.25 g/mol
InChI Key: JYMHZSXKNKTSGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylamino-2-hydroxyamino-N-benzylacetamide is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

2-acetamido-N-benzyl-2-(hydroxyamino)acetamide

InChI

InChI=1S/C11H15N3O3/c1-8(15)13-10(14-17)11(16)12-7-9-5-3-2-4-6-9/h2-6,10,14,17H,7H2,1H3,(H,12,16)(H,13,15)

InChI Key

JYMHZSXKNKTSGX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C(=O)NCC1=CC=CC=C1)NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Acetamido-N-benzyl-2-bromoacetamide (prepared from 2-acetamido-N-benzyl-2-ethoxyacetamide (3.00 g, 12.0 mmol) and BBr3 (1M in CH2Cl2, 17.2 mL, 17.2 rental)) was dissolved in THF (250 mL), cooled (-10° C.), and then added dropwise (30 min) to a suspension of NH2OH (5-6 equiv) in THF (50 mL) at -10° C. The reaction mixture was stirred (30 min) at this temperature and then allowed to warm to room temperature (1 h). The insoluble materials were filtered and the filtrate was concentrated in vacuo. The residue was separated into two components by flash column chromatography on SiO2 gel (7.5% MeOH/CHCl3).
Quantity
17.2 mL
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Using 2-acetamido-N-benzyl-2-ethoxyacetamide (2.00 g, 8.0 mmol), BBr3 (1M in CH2Cl2, 8.8 mL, 8.8 mmol), and anhydrous NH2OH (5-6 equiv) gave an oily residue. The residue was separated in three components by flash chromatography on SiO2 gel (7.5% MeOH/CHCl3).
Name
2-acetamido-N-benzyl-2-ethoxyacetamide
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.